(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" is a synthetic heterocyclic molecule featuring a thienothiazine core fused with a benzodioxol moiety. Its Z-configuration at the methylene bridge and the sulfone groups at positions 2,2 contribute to its structural uniqueness.
Structural elucidation of such complex molecules often relies on crystallographic tools like the SHELX system, which is widely employed for small-molecule refinement and structure determination . The compound’s synthesis likely aligns with methodologies described in recent studies on plant-derived biomolecules, where precise functionalization of heterocyclic scaffolds is critical for bioactivity .
Properties
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S2/c24-20-19(11-22-15-6-7-17-18(10-15)28-13-27-17)30(25,26)23(16-8-9-29-21(16)20)12-14-4-2-1-3-5-14/h1-11,22H,12-13H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRCLDUWHDDPS-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , with the CAS number 894672-10-7 , is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 440.5 g/mol . The structure features a thieno[3,2-c][1,2]thiazin core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 894672-10-7 |
Antitumor Activity
Research indicates that thiazine derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thiazine derivatives have also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has suggested that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some studies suggest that thiazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK that are crucial in cancer and inflammatory responses.
Case Study 1: Anticancer Activity in Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM , indicating potent anticancer properties.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli. These results suggest a promising role in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: (i) thienothiazine derivatives, (ii) benzodioxol-containing molecules, and (iii) synthetic sulfone-bearing bioactive agents.
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation: The benzodioxol moiety in the compound may enhance neuroprotective or insecticidal effects compared to simpler thienothiazines, as seen in plant-derived analogs where benzodioxol groups improve target specificity .
This aligns with trends in synthetic sulfone drugs, where sulfonation boosts pharmacokinetics .
Limitations : Unlike essential oils (20–60 compounds with synergistic effects), this compound’s activity relies on a single molecule, which may limit broad-spectrum efficacy but reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
